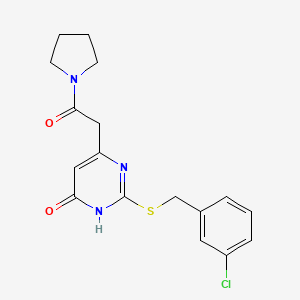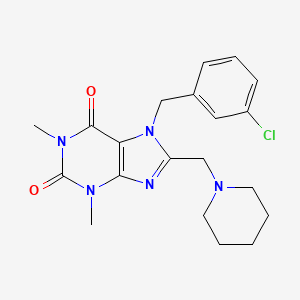
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methylsulfanyl group, often using reagents like methylthiolate.
Attachment of the phenoxyphenyl group: This can be done through a nucleophilic substitution reaction where the pyrimidine derivative reacts with a phenoxyphenyl halide.
Formation of the propanamide moiety: The final step involves the acylation of the intermediate compound with a propanoyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds generally involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes:
Use of catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Agricultural Chemistry: It could be investigated for use as a pesticide or herbicide.
Materials Science: Its unique properties might make it useful in the development of new materials with specific characteristics.
作用机制
The mechanism of action of “3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” would depend on its specific application. Generally, such compounds may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)acetamide
- 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)butanamide
Uniqueness
“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-18(16(2)24-22(23-15)28-3)13-14-21(26)25-19-11-7-8-12-20(19)27-17-9-5-4-6-10-17/h4-12H,13-14H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGRWHMCRNCOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)



![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358254.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2358258.png)
![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2358261.png)

